molecular formula C14H14O2 B2549068 [1,1'-Biphenyl]-3,3'-diyldimethanol CAS No. 66888-79-7

[1,1'-Biphenyl]-3,3'-diyldimethanol

Cat. No.: B2549068
CAS No.: 66888-79-7
M. Wt: 214.264
InChI Key: VEOUUDAQOPKAEX-UHFFFAOYSA-N
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Description

Biphenyl, also known as diphenyl or phenylbenzene, is an organic compound that forms colorless crystals . It is an aromatic hydrocarbon with a molecular formula of (C6H5)2 .


Synthesis Analysis

Biphenyl can be synthesized from benzene through a process called thermal dehydrogenation . In the field of medicinal chemistry, the Suzuki-Miyaura coupling reaction is often used to create carbon-carbon bonds, which could potentially be used in the synthesis of complex biphenyl compounds .


Molecular Structure Analysis

The biphenyl molecule consists of two connected phenyl rings . The exact structure of “[1,1’-Biphenyl]-3,3’-diyldimethanol” would depend on the placement and orientation of the methanol groups.


Chemical Reactions Analysis

Biphenyl compounds can participate in various chemical reactions. For example, they can undergo electrophilic aromatic substitution, nucleophilic aromatic substitution, and various coupling reactions .


Physical and Chemical Properties Analysis

Biphenyl is a solid at room temperature, with a melting point of 69.2 °C and a boiling point of 255 °C . It is insoluble in water but soluble in typical organic solvents .

Scientific Research Applications

  • Electrochromic Systems : Ishigaki et al. (2011) explored biphenyl-2,2'-diylbis(diarylmethanol)s in electrochromic systems. They synthesized these compounds using an integrated flow microreactor method, which are precursors to unsymmetric biphenylic dications. These compounds show unique tricolor electrochromicity and a hysteretic pattern of color change, indicating potential applications in electrochromic devices (Ishigaki et al., 2011).

  • Material Synthesis : Martı́nez-Martı́nez et al. (2017) demonstrated the templated C–H bond–breaking approach to transform simple arenes, like biphenyl, into multi-iodoarenes. These iodoarenes are valuable in synthesizing key materials for the pharmaceutical and nanomaterials industries (Martı́nez-Martı́nez et al., 2017).

  • Pharmaceutical Applications : Kwong et al. (2017) synthesized a series of biphenyl-based compounds for potential pharmaceutical uses. They found that some of these compounds have significant anti-tyrosinase activities, suggesting applications in treatments for conditions like hyperpigmentation (Kwong et al., 2017).

  • Environmental Biotechnology : Furukawa et al. (2004) discussed biphenyl dioxygenases, enzymes involved in the biodegradation of polychlorinated biphenyls (PCBs). These enzymes have potential applications in bioremediation strategies for PCB-contaminated environments (Furukawa et al., 2004).

  • Chemical Synthesis and Kinetics : Lucarini et al. (2001) studied the homolytic reactivity of a biphenyl derivative, finding its bond dissociation energy and reaction rates with various radicals. This research provides insights into the antioxidant properties and polymerization inhibition potential of such compounds (Lucarini et al., 2001).

  • Organometallic Chemistry : Schrock et al. (2003) researched molybdenum alkylidyne complexes containing a biphenyl derivative. These complexes have implications for the study of organometallic chemistry and catalysis (Schrock et al., 2003).

  • Natural Products and Tyrosinase Inhibition : Dai et al. (2006) isolated biphenyl glycosides from the fruit of Pyracantha fortuneana, which showed inhibitory activity against tyrosinase. This suggests potential applications in cosmetic and therapeutic fields (Dai et al., 2006).

Mechanism of Action

The mechanism of action of a biphenyl compound would depend on its specific structure and the context in which it is used. For example, in pharmacology, the mechanism of action refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

Biphenyl can cause skin and eye irritation, and may cause respiratory irritation . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

The future directions for research on biphenyl compounds could include the development of new synthetic methodologies, the exploration of new applications in various fields such as materials science and medicine, and the investigation of their environmental impact .

Properties

IUPAC Name

[3-[3-(hydroxymethyl)phenyl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16/h1-8,15-16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOUUDAQOPKAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=CC(=C2)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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